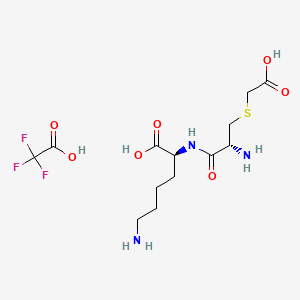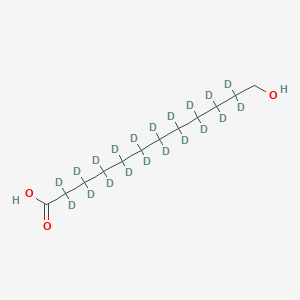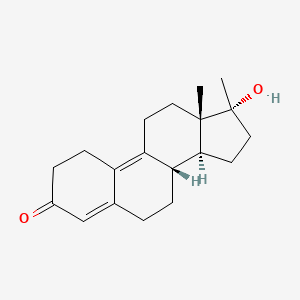
17Beta-Methyldienolone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 17Beta-Methyldienolone involves several steps, starting from the base compound, 19-nortestosterone. The synthetic route typically includes:
Alkylation: Introduction of a methyl group at the 17α position.
Diene Formation: Formation of the 4,9-diene structure through specific reaction conditions.
Hydroxylation: Addition of a hydroxyl group at the 17β position.
Industrial production methods often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on the industrial synthesis are proprietary and may vary between manufacturers .
Analyse Des Réactions Chimiques
17Beta-Methyldienolone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
17Beta-Methyldienolone has several scientific research applications:
Chemistry: Used as a reference compound in the study of anabolic-androgenic steroids.
Biology: Investigated for its effects on muscle growth and development.
Medicine: Studied for potential therapeutic applications, although its use is limited due to its anabolic properties and potential for abuse.
Industry: Utilized in the development of performance-enhancing drugs and in doping research.
Mécanisme D'action
The mechanism of action of 17Beta-Methyldienolone involves binding to androgen receptors in muscle and other tissues. This binding activates the androgen receptor, leading to increased protein synthesis and muscle growth. The compound also influences the expression of genes involved in muscle development and metabolism .
Comparaison Avec Des Composés Similaires
17Beta-Methyldienolone is similar to other anabolic-androgenic steroids such as:
Dienolone: Another potent anabolic steroid with a similar structure.
Ethyldienolone: A derivative with an ethyl group instead of a methyl group at the 17α position.
Metribolone: A more potent anabolic steroid with additional modifications.
Compared to these compounds, this compound is unique due to its specific structural modifications, which confer distinct anabolic properties and metabolic stability .
Propriétés
Formule moléculaire |
C19H26O2 |
|---|---|
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
(8S,13S,14S,17R)-17-hydroxy-13,17-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H26O2/c1-18-9-7-15-14-6-4-13(20)11-12(14)3-5-16(15)17(18)8-10-19(18,2)21/h11,16-17,21H,3-10H2,1-2H3/t16-,17+,18+,19-/m1/s1 |
Clé InChI |
RDJBOAMEIJEKEY-YDZRNGNQSA-N |
SMILES isomérique |
C[C@]12CCC3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@@]2(C)O |
SMILES canonique |
CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-[Bis(1-methylethyl)amino]-1-phenyl-propyl]-4-methyl-methoxybenzene fumarate](/img/structure/B13858563.png)
![4-[5-(methoxymethyl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine](/img/structure/B13858568.png)
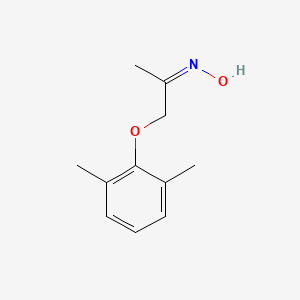
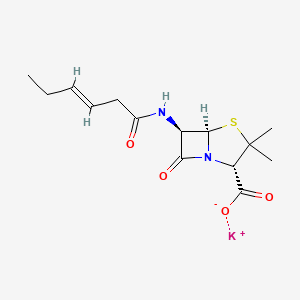

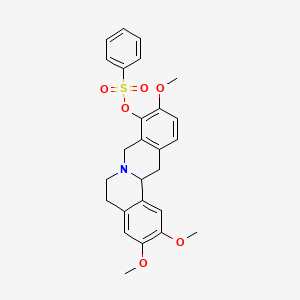
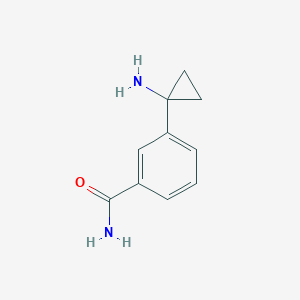


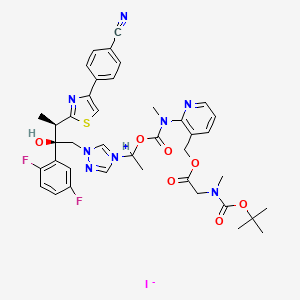
![2-Methyl-2-(methylsulfinyl)propanal O-[(Methylamino-d3)carbonyl]oxime; 2-Methyl-2-(methylsulfinyl)propionaldehyde O-(Methylcarbamoyl-d3)oxime; 2-Methyl-2-(methylsulfinyl)propionaldehyde O-(Methylcarbamoyl-d3)oxime; Temik-d3 Sulfoxide](/img/structure/B13858625.png)
